![molecular formula C15H14F2N2OS B3129408 N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide CAS No. 339030-43-2](/img/structure/B3129408.png)
N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Overview
Description
N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridinecarboxamides and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Herbicide Mechanism : Diflufenican, a chemical structurally similar to N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide, inhibits fatty acid synthase in plants, suggesting potential use as a herbicide (Ashton et al., 1994).
Crystal Chemistry : Research on pyridinecarboxamide derivatives, including N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, helps understand intermolecular interactions in crystal chemistry, which can be useful in material science (Malone et al., 1997).
Organic Synthesis : The one-pot synthesis of related pyridinecarboxamide compounds, such as N,N ′-bis(2-Mercaptophenyl)pyridine-2,6-dicarboxamide, indicates applications in the field of organic synthesis (Harrop et al., 2003).
Cleavage of Chemical Bonds : Research on the selective cleavage of ether and amide bonds in diflufenican, a related compound, can contribute to the understanding of chemical reactions and degradation processes in environmental sciences (Rouchaud et al., 2010).
Metal Extraction : N-alkyl-3-pyridinecarboxamides have been used for copper(II) extraction from chloride solutions, indicating their application in metal extraction and environmental remediation (Borowiak-Resterna, 1994).
Chemistry of Nickel Complexes : Synthesis and characterization of pyridinecarboxamidato-Nickel(II) complexes contribute to the field of inorganic chemistry and materials science (Lee et al., 2001).
Pharmaceutical Applications : While avoiding specifics on drug use and dosage, some research has explored the potential pharmaceutical applications of compounds similar to N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide (Thomas et al., 2016).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-propylsulfanylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-2-7-21-14-6-3-10(9-18-14)15(20)19-13-5-4-11(16)8-12(13)17/h3-6,8-9H,2,7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWDKYDPMXRWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189873 | |
Record name | N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
CAS RN |
339030-43-2 | |
Record name | N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339030-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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